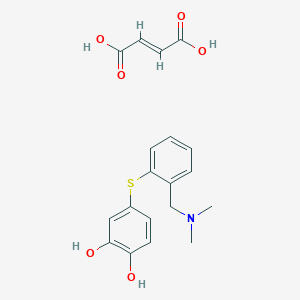
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt) is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as DMABN and is a salt form of a benzothiazine derivative.
Mecanismo De Acción
The mechanism of action of DMABN is not fully understood. However, it has been suggested that DMABN may inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. DMABN has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
DMABN has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. DMABN has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress in cancer cells. Additionally, DMABN has been found to inhibit the expression of certain genes involved in cancer cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMABN is its broad-spectrum activity against cancer cell lines and viruses. This makes it a promising candidate for the development of new anticancer and antiviral drugs. However, one limitation of DMABN is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of DMABN to minimize its toxicity.
Direcciones Futuras
There are several future directions for the study of DMABN. First, further studies are needed to fully understand the mechanism of action of DMABN. Second, more studies are needed to determine the optimal dosage and administration route of DMABN for its potential therapeutic applications. Third, DMABN can be modified to improve its efficacy and reduce its toxicity. Fourth, DMABN can be tested in combination with other drugs to determine its synergistic effects. Finally, DMABN can be studied for its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, DMABN is a promising compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. DMABN has a broad-spectrum activity against cancer cell lines and viruses, making it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, determine the optimal dosage and administration route, and improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of DMABN involves the reaction of 4-hydroxybenzothiazine with 2-(dimethylaminomethyl)phenylthiol in the presence of a base. The resulting product is then treated with maleic anhydride to form the salt form of DMABN. This synthesis method has been optimized and can be easily scaled up for commercial production.
Aplicaciones Científicas De Investigación
DMABN has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. DMABN has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. DMABN has been studied for its anti-inflammatory effects in various animal models of inflammation.
Propiedades
Número CAS |
127906-30-3 |
|---|---|
Nombre del producto |
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt) |
Fórmula molecular |
C15H17NO2S.C4H4O4 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C15H17NO2S.C4H4O4/c1-16(2)10-11-5-3-4-6-15(11)19-12-7-8-13(17)14(18)9-12;5-3(6)1-2-4(7)8/h3-9,17-18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
ADBUBJFAFBGQIB-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
1,2-Benzenediol, 4-((2-((dimethylamino)methyl)phenyl)thio)-, (Z)-2-but enedioate (1:1) (salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
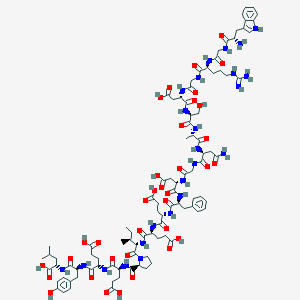
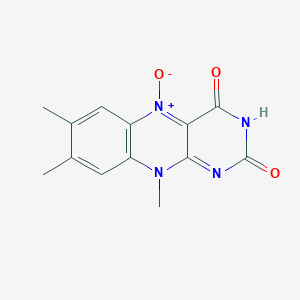
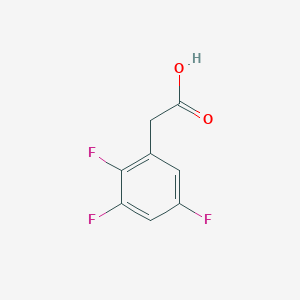
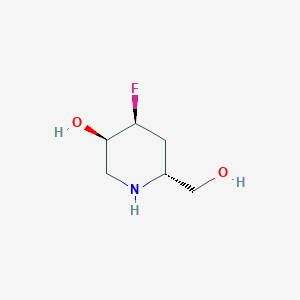
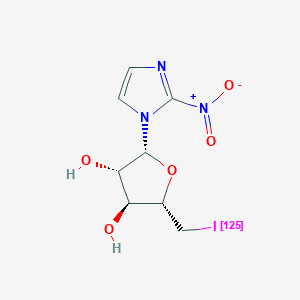
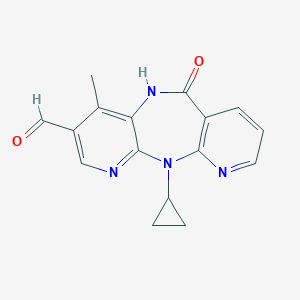
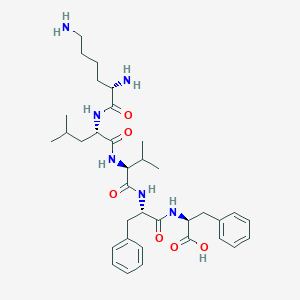
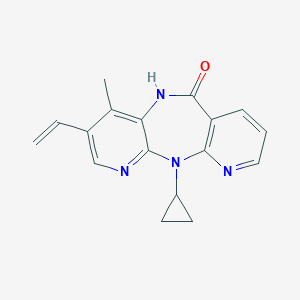
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
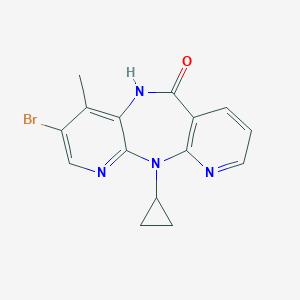
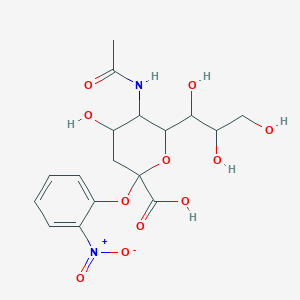
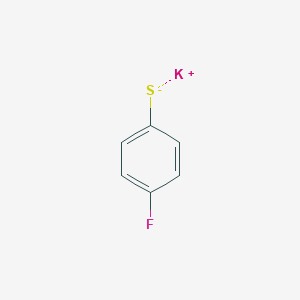
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)